molecular formula C17H19N3O4S B11012305 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine

Cat. No.: B11012305
M. Wt: 361.4 g/mol
InChI Key: ZCVFMPJQBCLCTH-AWEZNQCLSA-N
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Description

(2S)-4-(METHYLSULFANYL)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)BUTANOIC ACID is a complex organic compound that features a combination of sulfur, nitrogen, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the phenyl group, and the attachment of the butanoic acid moiety. Common synthetic routes may involve:

    Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or other aromatic substitution reactions.

    Attachment of the Butanoic Acid Moiety: This could be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfur and nitrogen can act as ligands in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the pyridazinone ring.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in treating diseases due to its interaction with biological targets.

    Diagnostic Tools: Use in imaging or as biomarkers.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Chemical Manufacturing: Use as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this can interact with enzymes or receptors, inhibiting or modulating their activity. The pyridazinone ring can mimic natural substrates or bind to active sites, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Known for their biological activity.

    Sulfur-Containing Amino Acids: Like methionine and cysteine, which play crucial roles in biology.

    Phenylacetic Acid Derivatives: Common in pharmaceuticals.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which can provide a wide range of chemical reactivity and biological activity. The presence of the pyridazinone ring, phenyl group, and sulfur-containing butanoic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19N3O4S/c1-25-10-9-14(17(23)24)18-15(21)11-20-16(22)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,18,21)(H,23,24)/t14-/m0/s1

InChI Key

ZCVFMPJQBCLCTH-AWEZNQCLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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